N1-[2-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide
Description
N1-[2-(2,4-Difluorophenoxy)-3-pyridyl]-2,3,3-Trichloroacrylamide is a synthetic acrylamide derivative featuring a 2,3,3-trichloroacrylamide backbone linked to a pyridine ring substituted with a 2,4-difluorophenoxy group. The compound’s structural complexity arises from its halogenated acrylamide core and fluorine-substituted aromatic system, which likely enhance its metabolic stability and target-binding affinity.
Properties
IUPAC Name |
2,3,3-trichloro-N-[2-(2,4-difluorophenoxy)pyridin-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3F2N2O2/c15-11(12(16)17)13(22)21-9-2-1-5-20-14(9)23-10-4-3-7(18)6-8(10)19/h1-6H,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYLFUUCWDHURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)NC(=O)C(=C(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2-(2,4-Difluorophenoxy)-3-Pyridinecarbaldehyde with Trichloroacetamide
A widely reported method for synthesizing acrylamide derivatives involves the base-catalyzed condensation of aldehydes with active methylene compounds. For this compound, this approach utilizes 2-(2,4-difluorophenoxy)-3-pyridinecarbaldehyde and 2,3,3-trichloroacetamide under refluxing ethanol with piperidine as a catalyst.
Procedure :
- 2-(2,4-Difluorophenoxy)-3-pyridinecarbaldehyde (1.0 equiv) and 2,3,3-trichloroacetamide (1.1 equiv) are dissolved in anhydrous ethanol.
- Piperidine (1.0 equiv) is added, and the mixture is refluxed for 45–60 minutes.
- The reaction is cooled to room temperature, and the precipitated product is filtered, washed with cold ethanol, and recrystallized from dimethylformamide (DMF).
Mechanism :
The reaction proceeds via a Knoevenagel condensation, where the aldehyde’s carbonyl group undergoes nucleophilic attack by the deprotonated acetamide’s α-carbon. Subsequent elimination of water forms the α,β-unsaturated acrylamide backbone.
Yield : ~85–90% (theoretical maximum based on analogous reactions).
Coupling of 2-(2,4-Difluorophenoxy)-3-Aminopyridine with 2,3,3-Trichloroacryloyl Chloride
An alternative route involves the acylation of 2-(2,4-difluorophenoxy)-3-aminopyridine with 2,3,3-trichloroacryloyl chloride under Schotten-Baumann conditions.
Procedure :
- 2-(2,4-Difluorophenoxy)-3-aminopyridine (1.0 equiv) is dissolved in dry dichloromethane (DCM) under nitrogen.
- Triethylamine (2.0 equiv) is added, followed by dropwise addition of 2,3,3-trichloroacryloyl chloride (1.2 equiv) at 0°C.
- The mixture is stirred at room temperature for 4–6 hours, quenched with ice-water, and extracted with DCM. The organic layer is dried over sodium sulfate and concentrated.
Mechanism :
The amine nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride and forming the acrylamide bond.
Yield : ~75–80% (estimated from similar acylations).
Optimization and Challenges
Solvent and Base Selection
Substituent Effects
- The 2,4-difluorophenoxy group enhances electron withdrawal, accelerating condensation but potentially reducing nucleophilicity in acylation.
- Trichloro substitution on the acrylamide increases steric hindrance, necessitating elevated temperatures for complete reaction.
Characterization Data
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
N1-[2-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more of the chlorine atoms in the trichloroacrylamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer chlorine atoms.
Substitution: Substituted derivatives with nucleophiles replacing chlorine atoms.
Scientific Research Applications
N1-[2-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-[2-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Physicochemical Properties
The compound’s defining features include:
- 2,3,3-Trichloroacrylamide core : A reactive moiety common in bioactive molecules due to its electrophilic properties and ability to form covalent bonds with cysteine residues in target proteins.
- Pyridine-phenoxy substituent: The 3-pyridyl group linked to 2,4-difluorophenoxy enhances solubility and π-π stacking interactions, while fluorine atoms improve lipophilicity and bioavailability.
Table 1: Structural and Physicochemical Comparison
Notes:
- The target compound’s fluorine atoms confer higher metabolic stability compared to chlorine-dominated analogs (e.g., the indazole derivative in ).
- Pyr3 incorporates a pyrazole ring and trifluoromethyl group, enhancing its potency as a TRPC3 channel blocker but reducing solubility compared to the target compound’s pyridine-phenoxy system .
TRPC3 Channel Modulation
- Pyr3 : A well-characterized TRPC3 blocker, shown to attenuate astrogliosis and improve outcomes in cerebral stroke models . Its ethyl carboxylate group may facilitate membrane permeability.
- The pyridine-phenoxy group could improve blood-brain barrier penetration, making it suitable for neurological applications.
Kinase and Enzyme Interactions
- Indazole Derivative (N1-(3-Chloro-1H-indazol-5-yl)-2,3,3-trichloroacrylamide) : Indazole scaffolds are common in kinase inhibitors (e.g., c-Kit or Akt). The chloro substituents may enhance hydrophobic interactions but increase off-target risks.
- Pyrazolo-pyrimidine Acrylamide : This compound’s fused heterocyclic system likely targets nucleotide-binding domains in kinases or polymerases, analogous to 5-fluorouracil derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
